REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[N-:11]=[N+:12]=[N-:13].[Na+].[CH2:15](OC(OCC)(OCC)C)C>C(O)(=O)C>[N:10]1([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[NH:1][CH:2]=[CH:3]3)[CH:15]=[N:13][N:12]=[N:11]1 |f:1.2|
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)N
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)(OCC)OCC
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
stirred at 100° C. for 3 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was brought to room temperature
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Type
|
STIRRING
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Details
|
stirred for 10-12 h
|
Duration
|
11 (± 1) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NaHCO3
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous NaSO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Resultant residue was purified by flash column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C=C2C=CNC2=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |